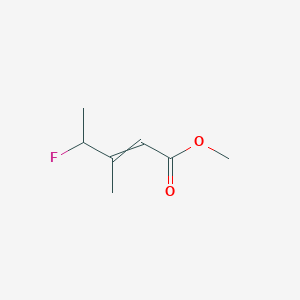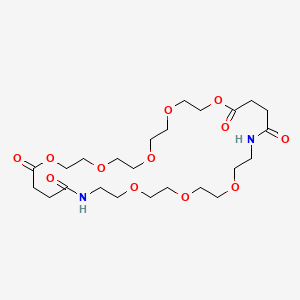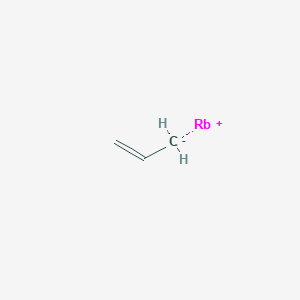
prop-1-ene;rubidium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-ene;rubidium(1+) is a compound that combines the organic molecule prop-1-ene (also known as propene) with the alkali metal rubidium in its +1 oxidation state. Prop-1-ene is an unsaturated hydrocarbon with the chemical formula CH₃CH=CH₂, characterized by a double bond between the first and second carbon atoms. Rubidium is a highly reactive metal, known for its vigorous reactions with water and air.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-1-ene;rubidium(1+) typically involves the reaction of prop-1-ene with rubidium metal. This reaction can be carried out under controlled conditions to prevent the highly reactive rubidium from causing unwanted side reactions. The reaction is usually performed in an inert atmosphere, such as argon or nitrogen, to avoid the formation of rubidium oxides or hydroxides.
Industrial Production Methods
Industrial production of prop-1-ene;rubidium(1+) is not common due to the highly reactive nature of rubidium. prop-1-ene itself is produced on a large scale through the steam cracking of hydrocarbons, such as propane and butane. Rubidium is typically obtained through the reduction of rubidium chloride with calcium or through the electrolysis of rubidium chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Rubidium in prop-1-ene;rubidium(1+) can undergo oxidation to form rubidium oxide (Rb₂O) or rubidium superoxide (RbO₂) when exposed to oxygen.
Reduction: Prop-1-ene can be reduced to propane (CH₃CH₂CH₃) using hydrogen gas in the presence of a catalyst.
Substitution: Prop-1-ene can undergo halogenation reactions, such as bromination, to form 1-bromo-2-propene (CH₂BrCH=CH₂).
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at elevated temperatures.
Reduction: Hydrogen gas with a metal catalyst, such as palladium or platinum.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂), often in the presence of light or a radical initiator.
Major Products
Oxidation: Rubidium oxide (Rb₂O), rubidium superoxide (RbO₂).
Reduction: Propane (CH₃CH₂CH₃).
Substitution: 1-bromo-2-propene (CH₂BrCH=CH₂).
Wissenschaftliche Forschungsanwendungen
Prop-1-ene;rubidium(1+) has several applications in scientific research:
Chemistry: Used in studies of alkali metal-organic compound interactions and reactivity.
Biology: Investigated for its potential effects on biological systems, although its high reactivity limits its direct use.
Medicine: Limited applications due to the reactivity of rubidium, but prop-1-ene derivatives are studied for their potential therapeutic properties.
Industry: Prop-1-ene is a key intermediate in the production of polypropylene, a widely used plastic. Rubidium compounds are used in specialty glass and electronics.
Wirkmechanismus
The mechanism of action of prop-1-ene;rubidium(1+) involves the interaction of the double bond in prop-1-ene with the highly reactive rubidium ion. Rubidium can donate electrons to the double bond, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-1-ene (Propene): An unsaturated hydrocarbon with similar reactivity in terms of addition reactions.
Rubidium Compounds: Rubidium chloride (RbCl), rubidium hydroxide (RbOH), and rubidium oxide (Rb₂O) are common rubidium compounds with different reactivities.
Uniqueness
Prop-1-ene;rubidium(1+) is unique due to the combination of an organic molecule with a highly reactive alkali metal
Eigenschaften
CAS-Nummer |
76217-03-3 |
|---|---|
Molekularformel |
C3H5Rb |
Molekulargewicht |
126.54 g/mol |
IUPAC-Name |
prop-1-ene;rubidium(1+) |
InChI |
InChI=1S/C3H5.Rb/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChI-Schlüssel |
VXELLTUDHXZXTO-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C=C.[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
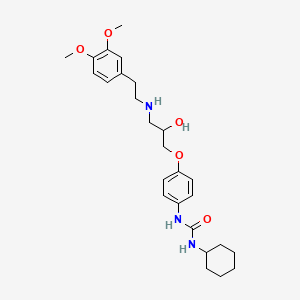

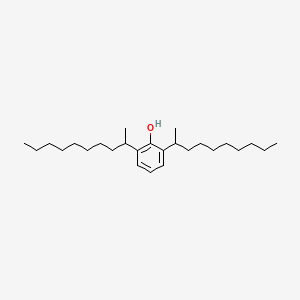
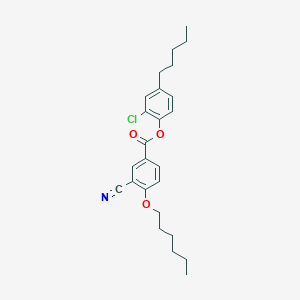
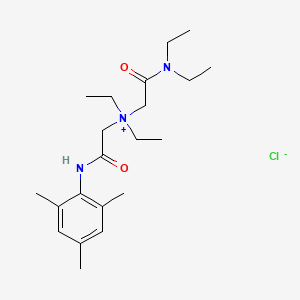
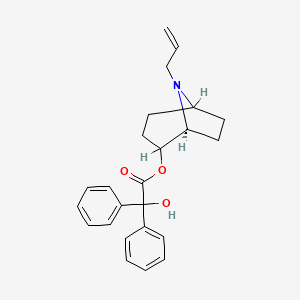
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)

